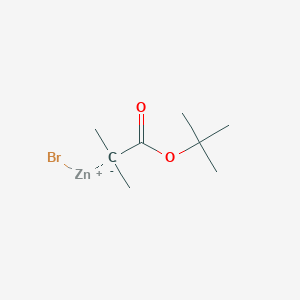![molecular formula C12H13N3O2S B6330027 N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% CAS No. 1314987-46-6](/img/structure/B6330027.png)
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% (NAPMS-95) is an important reagent used in organic synthesis and scientific research. It is an aminopyridine-based sulfonamide that has been used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of cyclic anhydrides, and the oxidation of alcohols. In addition, NAPMS-95 has been used in the synthesis of several pharmaceuticals, including antidiabetics and anti-inflammatory drugs.
Wirkmechanismus
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% acts as a catalyst by forming a complex with the reactants and facilitating the reaction. The formation of the complex is facilitated by the aminopyridine moiety, which acts as a nucleophile and binds to the sulfonyl chloride. This binding results in the formation of a covalent bond between the aminopyridine and the sulfonyl chloride, thus forming the complex. The complex then acts as a catalyst for the reaction, allowing the reactants to interact and form the desired product.
Biochemical and Physiological Effects
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has been shown to have no detrimental biochemical or physiological effects. In fact, it has been reported to have some beneficial effects, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the inhibition of the enzyme 5-lipoxygenase (5-LOX). These effects have been observed in vitro, but further research is needed to determine if N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has any therapeutic effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used as a catalyst for a variety of reactions. In addition, it has been shown to have no detrimental biochemical or physiological effects. However, its use is limited by its relatively low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%. For example, further research could be conducted to investigate its potential therapeutic effects in vivo. In addition, its use as a catalyst for the synthesis of pharmaceuticals could be explored further. Finally, its use as a catalyst for other reactions, such as the oxidation of alcohols, could be investigated.
Synthesemethoden
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% can be synthesized by the classical sulfonamide synthesis method. This involves the reaction of an aminopyridine with sulfonyl chloride in the presence of a base, such as pyridine. The resulting product is then reacted with a suitable nucleophile, such as an alcohol or amine, to form the desired sulfonamide. The reaction can be catalyzed by a variety of metal salts, such as zinc chloride, or by a Lewis acid, such as boron trifluoride.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95% has been widely used in scientific research due to its ability to catalyze a variety of reactions. It has been used as a catalyst for the synthesis of heterocyclic compounds, such as pyridines and quinolines, as well as for the preparation of cyclic anhydrides. In addition, it has been used as a catalyst for the oxidation of alcohols and for the synthesis of pharmaceuticals, such as antidiabetics and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-[3-(6-aminopyridin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-18(16,17)15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVICHCSZZHOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)


![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)


![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)



